2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of F2334-0187 are likely to be kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and differentiation .
Mode of Action
F2334-0187 interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the kinases’ normal function, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by F2334-0187 affects various biochemical pathways. These pathways are primarily involved in cell growth and division . The downstream effects of this inhibition can lead to the arrest of cell growth and division, thereby potentially exerting an anti-cancer effect .
Result of Action
The molecular and cellular effects of F2334-0187’s action primarily involve the inhibition of cell growth and division due to its interaction with kinases . This can potentially lead to the death of cancer cells, thereby exerting an anti-cancer effect .
Properties
IUPAC Name |
2-benzyl-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-6-8-15(9-7-14)21-10-11-22-16(24)17(25)23(20-18(21)22)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJLTEXBUDGMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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